molecular formula C22H34N6O16S4 B7804544 S-Adenosyl-L-Methionine Disulfate p-toluenesulfonate

S-Adenosyl-L-Methionine Disulfate p-toluenesulfonate

Cat. No. B7804544
M. Wt: 766.8 g/mol
InChI Key: XDCFCHNAIMYBAZ-XQVUROGGSA-N
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Description

S-Adenosyl-L-Methionine Disulfate p-toluenesulfonate, also known as SAMe, is a nutritional supplement . It is a direct metabolite of the essential amino acid L-methionine and plays many important roles in cellular metabolism . It is present in all cells but is concentrated in the liver where 85% of all methylation reactions occur .


Synthesis Analysis

S-Adenosyl-L-Methionine (SAM) is an endogenous metabolite synthesized from methionine and adenosine triphosphate (ATP) . It is the main biological methyl donor in transmethylation reactions of substrates like proteins, lipids, neurotransmitters, and RNA and DNA .


Molecular Structure Analysis

The empirical formula of S-Adenosyl-L-Methionine Disulfate p-toluenesulfonate is C15H23N6O5S · C7H7O3S · xC7H8O3S . The molecular weight is 570.64 (free base basis) .


Chemical Reactions Analysis

SAM is involved in different biochemical pathways like the methionine cycle and transsulfuration . Methionine is activated by ATP to produce SAM. The transfer of the methyl group from SAM by methyltransferase yields SAH, which is hydrolyzed to adenosine and Hcys .


Physical And Chemical Properties Analysis

The product is soluble in water . The analysis was performed in isocratic conditions with a mobile phase consisting of 0.5 M ammonium formate, pH was adjusted to 4.0 with formic acid .

Scientific Research Applications

Pharmacokinetic Properties

S-Adenosyl-L-methionine (SAM), the main endogenous methyl donor, is the adenosyl derivative of the amino acid methionine, which displays many important roles in cellular metabolism . It is widely used as a food supplement and in some countries is also marketed as a drug . A new form of SAM, the phytate salt, has been evaluated for its pharmacokinetics . The phytate anion protects SAM from degradation, probably because of steric hindrance exerted by the counterion, and the SAM phytate displayed significant better pharmacokinetic parameters compared to SAM PTS .

Depression Treatment

SAMe has been studied extensively for its potential use in treating depression . However, the evidence is not conclusive .

Osteoarthritis Treatment

SAMe has also been investigated for its potential use in treating osteoarthritis . Some participants in the depression studies who also had osteoarthritis reported that their joint symptoms improved when they took SAMe .

Liver Diseases Treatment

SAMe has been studied for its potential use in treating liver diseases . Abnormal levels of SAMe in the body have been reported in liver diseases .

Analytical Applications

S-Adenosyl-L-Methionine Disulfate p-toluenesulfonate is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Safety and Side Effects

Mechanism of Action

Target of Action

S-Adenosyl-L-Methionine (SAMe) is a naturally occurring compound that is found in almost every tissue and fluid in the body . It plays a crucial role in cellular growth and repair, and it maintains the phospho-bilipid layer in cell membranes . SAMe is also involved in the regulation of several hormones and neurotransmitters that affect mood .

Mode of Action

SAMe is a common cosubstrate involved in methyl group transfers, transsulfuration, and aminopropylation . It acts as a methyl donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine, and other molecules . The transfer of the methyl group from SAMe by methyltransferase yields S-adenosylhomocysteine, which is hydrolyzed to adenosine and homocysteine .

Biochemical Pathways

SAMe is involved in different biochemical pathways like the methionine cycle and transsulfuration, which are correlated to the so-called one-carbon metabolism . More than 40 methyl transfers from SAMe are known, to various substrates such as nucleic acids, proteins, lipids, and secondary metabolites . It is also crucial to the biosynthesis of ethylene, an important plant hormone and signaling molecule .

Pharmacokinetics

Oral SAMe achieves peak plasma concentrations three to five hours after ingestion of an enteric-coated tablet (400–1000 mg). The half-life is about 100 minutes . A study found that a new form of SAMe, the phytate salt, displayed significantly better pharmacokinetic parameters compared to the SAMe tosylated form .

Action Environment

The action of SAMe can be influenced by environmental factors. For instance, there is a significant food effect for SAMe with a delayed time to maximum absorption going from 4.5 hours under fasted conditions to 13 hours under fed conditions, and area under the curve with food reduced to 55% of that seen under fasting conditions . Furthermore, SAMe may interact with some medicines or other dietary supplements .

Safety and Hazards

S-Adenosyl-L-Methionine Disulfate p-toluenesulfonate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Common side effects include headache, dizziness, vomiting, upset stomach, diarrhea, constipation, increased sweating, and insomnia .

Future Directions

The pharmacokinetics of a new form of SAM, the phytate salt, was evaluated . It was found that the phytate anion protects SAM from degradation, probably because of steric hindrance exerted by the counterion, and that the SAM phytate displayed significantly better pharmacokinetic parameters compared to SAM PTS . These results open to the perspective of the use of new salts of SAM endowed with better pharmacokinetic properties .

properties

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;hydrogen sulfate;4-methylbenzenesulfonic acid;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCFCHNAIMYBAZ-XQVUROGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N6O16S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Adenosyl-L-methionine (disulfate tosylate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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S-Adenosyl-L-Methionine Disulfate p-toluenesulfonate
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S-Adenosyl-L-Methionine Disulfate p-toluenesulfonate
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S-Adenosyl-L-Methionine Disulfate p-toluenesulfonate
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S-Adenosyl-L-Methionine Disulfate p-toluenesulfonate
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S-Adenosyl-L-Methionine Disulfate p-toluenesulfonate
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S-Adenosyl-L-Methionine Disulfate p-toluenesulfonate

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